molecular formula C8H7FLiNO3 B2885067 Lithium;2-(3-fluoropyridin-2-yl)-2-methoxyacetate CAS No. 2551120-54-6

Lithium;2-(3-fluoropyridin-2-yl)-2-methoxyacetate

Cat. No. B2885067
CAS RN: 2551120-54-6
M. Wt: 191.09
InChI Key: WJCDLWLJGMGZAO-UHFFFAOYSA-M
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Description

“Lithium;2-(3-fluoropyridin-2-yl)-2-methoxyacetate” is a chemical compound that is available for purchase in various sizes . It is used as a modulator in the activity of G-protein coupled receptor 52 (GPR52) and is useful in the treatment of various diseases .

Scientific Research Applications

Deprotometalation in Chemistry

Research on methoxy- and fluoro-pyridines, including substances like Lithium;2-(3-fluoropyridin-2-yl)-2-methoxyacetate, has shown efficient functionalization in various positions. This functionalization is crucial for developing new chemical compounds with potential applications in material science and pharmaceuticals. The study by Hedidi et al. (2016) provides insights into the efficient deprotometalation of these compounds, a process vital for creating new chemical entities (Hedidi et al., 2016).

Aggregation of Lithium Phenolates

Jackman and Smith (1988) investigated the structures of lithium phenolates in various solvents, a fundamental aspect for the synthesis of new organic compounds. Their research helps in understanding how different substituents and solvents affect the behavior of lithium compounds like this compound, which is essential for applications in organic synthesis (Jackman & Smith, 1988).

Lithium Ion Sensing

Citterio et al. (2007) developed a novel lithium fluoroionophore for highly selective lithium ion sensing. This is particularly relevant for monitoring lithium levels in biological and environmental samples, demonstrating the utility of this compound in creating sensitive detection tools (Citterio et al., 2007).

Application in Synthesis of Fluoroalkenoic Acids

The research by Coutrot et al. (1987) on converting 2-diethoxyphosphoryl-2-fluoroacetic acid into lithium α-lithiocarboxylate dianion and its application in creating various 2-fluoro-2-alkenoic acids showcases the utility of this compound in organic synthesis, particularly in the production of compounds used in fields like agrochemistry (Coutrot et al., 1987).

Fluorescent Detection of Lithium Ions

Rochat et al. (2009) developed fluorescent dihydroxypyridine ligands for the selective detection of lithium ions. This research is crucial for environmental and clinical applications where monitoring lithium levels is essential (Rochat et al., 2009).

Lithium in Batteries

Yang et al. (2017) explored the use of N-methoxyethyl-N-methylpyrrolidinium-based electrolyte in lithium/sulfur cells, indicating the potential of this compound in advanced battery technologies (Yang et al., 2017).

Mechanism of Action

“Lithium;2-(3-fluoropyridin-2-yl)-2-methoxyacetate” is used as a modulator in the activity of G-protein coupled receptor 52 (GPR52). It is useful in the treatment of various diseases .

properties

IUPAC Name

lithium;2-(3-fluoropyridin-2-yl)-2-methoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3.Li/c1-13-7(8(11)12)6-5(9)3-2-4-10-6;/h2-4,7H,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCDLWLJGMGZAO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC(C1=C(C=CC=N1)F)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FLiNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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